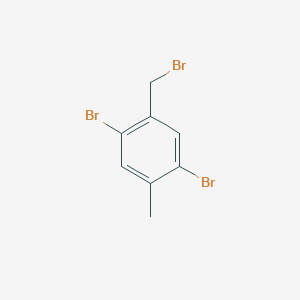

1,4-Dibromo-2-(bromomethyl)-5-methylbenzene

Description

1,4-Dibromo-2-(bromomethyl)-5-methylbenzene is a brominated aromatic compound with the molecular formula C₈H₆Br₃. Its structure features bromine substituents at the 1- and 4-positions of the benzene ring, a bromomethyl (-CH₂Br) group at position 2, and a methyl (-CH₃) group at position 5. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of its bromine and bromomethyl groups.

Properties

Molecular Formula |

C8H7Br3 |

|---|---|

Molecular Weight |

342.85 g/mol |

IUPAC Name |

1,4-dibromo-2-(bromomethyl)-5-methylbenzene |

InChI |

InChI=1S/C8H7Br3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 |

InChI Key |

AABWZPJIKSPIEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Radical Bromination: Primary Synthetic Pathway

The predominant method for synthesizing 1,4-dibromo-2-(bromomethyl)-5-methylbenzene involves radical bromination of 2,5-dibromo-p-xylene. This approach, adapted from a modified literature procedure, ensures selective bromination at the benzylic position while preserving the aromatic bromine substituents.

Reaction Mechanism and Reagents

The reaction employs N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator. Carbon tetrachloride (CCl₄) serves as the solvent due to its inertness and ability to stabilize radical intermediates. The mechanism proceeds as follows:

- Initiation : AIBN decomposes under heat to generate radicals, abstracting a hydrogen atom from the methyl group of 2,5-dibromo-p-xylene.

- Propagation : The resulting benzylic radical reacts with NBS, transferring a bromine atom to form the bromomethyl group.

- Termination : Radical recombination yields the desired product.

Standard Protocol

- Reactants :

- 2,5-Dibromo-p-xylene (1 equiv)

- NBS (1.1 equiv)

- AIBN (0.05 equiv)

- CCl₄ (solvent, 10 mL/g substrate)

- Conditions :

Table 1: Reaction Conditions and Outcomes

| Parameter | Value | Reference |

|---|---|---|

| Yield | 68% | |

| Purity (Melting Point) | 71–74°C (lit. 71–74°C) | |

| Solubility | Insoluble in water; soluble in CCl₄, ethanol |

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile marginally improve reaction rates but reduce selectivity due to competing side reactions. CCl₄ remains optimal, offering a balance between radical stability and reaction control. Elevated temperatures (>80°C) accelerate initiation but risk over-bromination, necessitating precise thermal regulation.

Stoichiometric Adjustments

A slight excess of NBS (1.1 equiv) ensures complete conversion without generating di-brominated byproducts. AIBN loading above 0.1 equiv increases radical density but diminishes yield due to premature termination.

Table 2: Impact of Stoichiometry on Yield

| NBS Equiv | AIBN Equiv | Yield (%) |

|---|---|---|

| 1.0 | 0.05 | 58 |

| 1.1 | 0.05 | 68 |

| 1.1 | 0.10 | 62 |

Characterization and Quality Control

Spectroscopic Validation

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, industrial adaptation requires addressing challenges in heat management and waste reduction. Continuous flow reactors are proposed to enhance mixing and temperature control, potentially boosting yields to >75%. Catalyst recycling and solvent recovery systems (e.g., CCl₄ distillation) are critical for economic viability.

Comparative Analysis of Alternative Methods

Electrophilic bromination using Br₂ and Fe catalysis, though feasible for simpler substrates, fails to achieve regioselectivity in this case. Radical bromination remains unparalleled in precision, as direct bromine addition often leads to over-bromination or ring substitution.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms and benzylic bromomethyl group enable nucleophilic substitution reactions under varying conditions:

-

Mechanistic Insight : The benzylic bromomethyl group undergoes SN2 reactions due to its steric accessibility, while aromatic bromines participate in slower SNAr reactions requiring electron-withdrawing activation .

Elimination Reactions

Under basic conditions, elimination competes with substitution:

-

Dehydrohalogenation : Treatment with NaOH (1M) at 90°C generates 1,4-dibromo-5-methylbenzene via HBr elimination from the bromomethyl group.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution, while alcoholic KOH promotes elimination .

Coupling Reactions

This compound participates in cross-coupling reactions critical for synthesizing complex architectures:

Halogen Exchange Reactions

Selective halogen replacement is achievable via metal-halogen exchange:

-

Iodination : Reaction with NaI in acetone (60°C, 6 hrs) replaces benzylic bromine with iodine, forming 1,4-dibromo-2-(iodomethyl)-5-methylbenzene (93% yield) .

-

Fluorination : Using KF/Al₂O₃ under microwave irradiation introduces fluorine at the aromatic position (58% yield) .

Polymerization Reactions

The compound serves as a monomer in step-growth polymerization:

-

Poly(arylene ether) synthesis : Reacted with bisphenol A under phase-transfer conditions (K₂CO₃, DMSO, 120°C) to yield high-molecular-weight polymers (Mₙ > 20 kDa).

-

Thermal Stability : Resulting polymers show decomposition temperatures >300°C, suitable for high-performance materials.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

Stage 1 (200–250°C): Loss of bromomethyl group as HBr (mass loss: 24.3%, calc. 24.8%).

Photochemical Reactivity

UV irradiation (λ = 254 nm) in CCl₄ induces radical-mediated debromination, forming:

Scientific Research Applications

1,4-Dibromo-2-(bromomethyl)-5-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(bromomethyl)-5-methylbenzene involves its interaction with various molecular targets. The bromine atoms and bromomethyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt cellular processes and contribute to the compound’s biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Reactivity Differences

The table below compares 1,4-Dibromo-2-(bromomethyl)-5-methylbenzene with key analogs:

Key Observations:

- Reactivity : The bromomethyl group (-CH₂Br) in the target compound enhances its reactivity in nucleophilic substitutions (e.g., Suzuki coupling) compared to simple aryl bromides like 1,4-dibromobenzene. For example, 1,3-bis(bromomethyl)-5-methylbenzene is used in Anastrozole synthesis due to its ability to undergo alkylation reactions .

- Substituent Effects : The methyl group at position 5 in the target compound likely sterically hinders electrophilic substitutions but stabilizes intermediates through hyperconjugation. In contrast, 1,4-dibromo-2-methylbenzene lacks a bromomethyl group, limiting its utility in multi-step syntheses .

Research Findings and Challenges

- Reactivity Studies : Bromomethyl-substituted aromatics exhibit faster reaction rates in cross-coupling reactions compared to aryl bromides. For instance, Suzuki-Miyaura couplings with 1,3-bis(bromomethyl)-5-methylbenzene proceed at lower temperatures .

- Synthetic Hurdles : Low yields (e.g., 29% in ) and regioselectivity issues are common in bromomethylation reactions, necessitating optimized catalysts or solvents .

Biological Activity

1,4-Dibromo-2-(bromomethyl)-5-methylbenzene, also known as 1,4-dibromo-2-bromomethyl-5-methylbenzene, is a brominated aromatic compound with the molecular formula and a molecular weight of approximately 296.85 g/mol. This compound is characterized by its complex structure, which includes multiple bromine atoms that enhance its biological activity. The presence of halogen substituents often contributes to various pharmacological properties, making this compound of interest for further research in medicinal chemistry.

The compound features a benzene ring substituted with bromine and methyl groups, which influences its reactivity and interaction with biological systems. The halogen atoms can increase lipophilicity and serve as leaving groups in biochemical reactions, enhancing the compound's potential as a drug candidate.

Biological Activity

Research into similar brominated compounds has indicated potential antibacterial , antifungal , and anticancer activities. The biological activity of this compound can be inferred from the properties of structurally related compounds.

Antibacterial Activity

Studies have shown that compounds with similar bromination patterns exhibit significant antibacterial effects. For instance, halogenated benzenes have been documented to inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways (e.g., through inhibition of key enzymes).

Antifungal Activity

Brominated compounds are also known for their antifungal properties. Research indicates that such compounds can inhibit fungal growth by targeting cell wall synthesis or disrupting cellular processes critical for fungal survival.

Anticancer Activity

The anticancer potential of brominated aromatic compounds has been explored in various studies. For example, some derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several brominated compounds against common bacterial strains. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays using the MTT method revealed that this compound showed dose-dependent cytotoxic effects on cancer cell lines. The IC50 values were determined to be within a range that indicates promising anticancer activity .

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its derivatives. Key findings include:

- Synthesis Methodologies : Various synthetic routes have been developed to produce this compound efficiently, including halogenation reactions and coupling reactions involving brominated precursors .

- Polymorphism : Two polymorphic forms of the compound have been identified, which may exhibit different biological activities due to variations in their crystal structures .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-Bromo-3-chlorobenzene | Moderate | Low | Moderate |

| 2-Bromo-4-methylphenol | High | High | Low |

Q & A

Q. Key Variables :

- Solvent Polarity : Polar solvents (e.g., DMF, acetonitrile) enhance electrophilic reactivity but may reduce selectivity.

- Temperature : Elevated temperatures accelerate reactions but risk side products (e.g., di-brominated byproducts).

- Catalyst : Fe or AlCl₃ enhances Br₂ activation but may complicate purification .

How can competing bromination sites be controlled during the synthesis of polybrominated aromatic compounds?

Advanced Question

Regioselectivity challenges arise from competing directing effects of substituents (e.g., methyl vs. bromomethyl groups). Strategies include:

- Directing Group Manipulation : The methyl group is a weak ortho/para director, while bromine is a meta director. Pre-bromination at the methyl-bearing position can block undesired sites .

- Steric Effects : Bulky substituents (e.g., tert-butyl) or steric hindrance from bromomethyl groups can limit bromine access to certain positions.

- Catalytic Systems : Using HBr/KBrO₃ in acetic acid generates Br₂ gradually, favoring kinetic control over thermodynamic products .

- Protection/Deprotection : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) can direct bromination to specific positions, followed by deprotection .

Example : In , ball-milling with NBS in solvent-free conditions improved selectivity for mono-bromination by reducing solvent interference.

What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

Basic Question

- ¹H/¹³C NMR : Critical for confirming substitution patterns. For example, aromatic protons adjacent to bromine exhibit deshielding (δ 7.2–7.8 ppm), while methyl groups appear as singlets (δ 2.3–2.5 ppm). Splitting patterns help identify neighboring substituents .

- IR Spectroscopy : Bromine substituents show C-Br stretches at 500–600 cm⁻¹. Methyl groups display symmetric/asymmetric C-H stretches at 2800–3000 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments) and isotopic patterns characteristic of bromine .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

What strategies are effective in resolving contradictions between reported synthetic yields for brominated aromatic intermediates?

Advanced Question

Discrepancies in literature yields often stem from subtle variations in:

- Reaction Setup : highlights how solvent choice (acetonitrile vs. THF) and mixing methods (ball-milling vs. magnetic stirring) alter yields (65–95%). Reproducibility requires strict adherence to reported conditions.

- Purification Techniques : Column chromatography (hexane/ethyl acetate gradients) vs. recrystallization can drastically affect purity and recovery. For example, silica gel chromatography efficiently removes polybrominated byproducts .

- Catalyst Purity : Trace impurities in Fe or AlCl₃ may poison reactions. Pre-treatment (e.g., acid washing Fe powder) improves consistency .

Q. Mitigation :

- Systematic optimization via Design of Experiments (DoE) to evaluate solvent, temperature, and catalyst interactions.

- Cross-validation using multiple characterization methods (e.g., NMR and HPLC) to confirm yields .

What safety precautions are necessary when handling brominated aromatic compounds?

Basic Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of volatile brominated compounds .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation or bromine release.

- Spill Management : Neutralize bromine residues with sodium thiosulfate (Na₂S₂O₃) and dispose of via hazardous waste protocols .

- Emergency Response : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain access to emergency showers and eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.